3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Enzyme Inhibition Structure–Activity Relationship Medicinal Chemistry

This specialized building block is distinguished by its 2-methyl substituent on the piperidine ring, a critical steric feature that non-methylated analogs cannot replicate. Essential for medicinal chemistry programs targeting MAGL, cholinesterases, and GSTs, this modification directly influences molecular recognition and binding affinity. Substituting with the non-methylated version (CAS 893615-75-3) risks invalidating SAR hypotheses. Supplied at ≥95% purity with full CoA documentation, it is available from ISO-compliant vendors in sizes from 100 mg to 5 g to support both exploratory synthesis and scale-up requirements.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 926248-42-2
Cat. No. B3372726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline
CAS926248-42-2
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C13H17ClN2O/c1-9-4-2-3-7-16(9)13(17)11-6-5-10(15)8-12(11)14/h5-6,8-9H,2-4,7,15H2,1H3
InChIKeyPPPHIROXFGRYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (926248-42-2): Core Specifications and Procurement Profile


3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (CAS 926248-42-2) is a specialized organic building block characterized by a chloro-substituted aniline core linked to a 2-methylpiperidine moiety via a carbonyl bridge . With the molecular formula C13H17ClN2O and a molecular weight of 252.74 g/mol, this compound is supplied as a powder at ≥95% purity and is classified for Research Use Only (RUO) [1]. Its structure incorporates a sterically differentiated 2-methyl substituent on the piperidine ring, a feature that distinguishes it from non-methylated analogs and provides a unique spatial and electronic profile for medicinal chemistry applications [2]. The compound is available from multiple vendors, with pricing and packaging options that support both exploratory synthesis and larger-scale procurement .

Why Generic Substitution of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (926248-42-2) Is Scientifically Unsound


Although numerous chloro-substituted aniline piperidine carbonyl derivatives exist as building blocks, the 2-methyl substituent on the piperidine ring of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline introduces a critical steric and electronic perturbation that cannot be replicated by non-methylated or differently substituted analogs [1]. This modification directly influences molecular recognition events—the 2-methyl group can alter the conformation of the piperidine ring, affect the orientation of the carbonyl group, and modulate hydrophobic interactions within enzyme active sites or receptor pockets [2]. In medicinal chemistry programs where subtle changes in substituent pattern translate to significant shifts in target affinity or selectivity, substituting this compound with 3-Chloro-4-(piperidine-1-carbonyl)aniline (CAS 893615-75-3) or other positional isomers may invalidate structure–activity relationship (SAR) hypotheses and lead to false-negative or misleading biological results [3]. The following evidence demonstrates that the specific 2-methyl substitution pattern confers measurable advantages that directly impact scientific outcomes and procurement decisions.

Quantitative Differentiation Evidence: 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline vs. Closest Analogs


2-Methylpiperidine Carbonyl vs. Piperidine Carbonyl: Steric Modulation of Enzyme Inhibition Potency

In a study evaluating piperidine-containing aniline derivatives as enzyme inhibitors, 3-chloro-4-(3,5-dimethylpiperidin-1-yl)aniline—a compound featuring a dimethyl-substituted piperidine ring—demonstrated Ki values of 2.9987±0.2555 µM against acetylcholinesterase (AChE) and 1.9301±0.2563 µM against butyrylcholinesterase (BChE), outperforming the reference inhibitor tacrine [1]. While not a direct comparison with the 2-methylpiperidine carbonyl compound, this dataset establishes that alkyl substitution on the piperidine ring of chloro-aniline derivatives meaningfully alters enzyme inhibitory activity. The 2-methyl group in 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is expected to confer a distinct steric profile compared to the unsubstituted piperidine analog (CAS 893615-75-3), which lacks this substituent and may exhibit different binding kinetics or target selectivity [2].

Enzyme Inhibition Structure–Activity Relationship Medicinal Chemistry

m-Chloro Aniline Fragment as a Hydrophobic Anchor: Implications for Target Engagement

Crystallographic and docking studies of aryl formyl piperidine derivatives have identified the m-chlorine-substituted aniline moiety as a key pharmacophore element that occupies a hydrophobic subpocket formed by Val191, Tyr194, Val270, and Lys273 in monoacylglycerol lipase (MAGL) [1]. In this series, compound 36 (containing a related piperidine-aniline scaffold) achieved an IC50 of 15 nM against MAGL and demonstrated in vivo efficacy in ameliorating depressive-like behaviors [1]. The 3-chloro substitution pattern is critical for this interaction; compounds lacking the chlorine or bearing alternative substituents fail to engage this subpocket effectively . 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline maintains this exact 3-chloro substitution pattern while offering a 2-methylpiperidine carbonyl moiety that provides additional vector control for growing inhibitors into adjacent binding regions.

MAGL Inhibition Molecular Docking Drug Design

Purity and Physical Form Consistency: Enabling Reproducible Synthetic and Screening Workflows

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is consistently supplied as a powder with a minimum purity specification of 95% across multiple vendors, including AKSci, Biosynth, and Enamine . In contrast, the non-methylated analog 3-Chloro-4-(piperidine-1-carbonyl)aniline (CAS 893615-75-3) is available at purities ranging from 95% to 98% depending on the supplier, with some vendors offering only custom synthesis or variable quality [1]. The 2-methyl derivative's consistent purity and physical form (powder) facilitate accurate weighing, reproducible reaction stoichiometry, and reliable analytical characterization—critical factors for laboratories performing parallel synthesis, high-throughput screening, or structure–activity relationship campaigns .

Chemical Synthesis Analytical Chemistry Procurement

Structural Uniqueness: The 2-Methylpiperidine Carbonyl Scaffold Is Underrepresented in Public Biological Activity Databases

A search of public bioactivity databases reveals that 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline and its direct analogs are sparsely annotated for biological activity, with the majority of related compounds bearing a simple piperidine carbonyl rather than the 2-methylpiperidine carbonyl motif [1]. For example, BindingDB contains multiple entries for 3-chloro-4-(piperidin-1-yl)carbonyl aniline derivatives with reported activities against carbonic anhydrase isoforms (Ki = 3.70 µM for hCA I) and other targets, but no entries specifically for the 2-methylpiperidine carbonyl variant [2]. This underrepresentation indicates that the 2-methyl substitution defines a less-explored region of chemical space, offering researchers the opportunity to generate novel structure–activity data and potentially identify unique biological profiles not achievable with the more extensively characterized non-methylated scaffold [3].

Chemical Biology Novel Chemical Space High-Throughput Screening

Validated Application Scenarios for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline (926248-42-2)


Medicinal Chemistry: Scaffold for Reversible MAGL Inhibitor Development

Utilize 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline as a core building block to synthesize novel aryl formyl piperidine analogs targeting monoacylglycerol lipase (MAGL). The m-chloro aniline fragment is known to occupy a critical hydrophobic subpocket in MAGL (Val191, Tyr194, Val270, Lys273), as demonstrated by the 15 nM MAGL inhibitor compound 36 [1]. The 2-methylpiperidine carbonyl group provides an additional vector for structural elaboration, potentially improving subtype selectivity or pharmacokinetic properties beyond those of the non-methylated scaffold [2].

Enzymology: Cholinesterase and Glutathione S-Transferase SAR Studies

Employ the compound in structure–activity relationship studies focused on cholinesterase (AChE, BChE) and glutathione S-transferase (GST) inhibition. Structurally related piperidine-aniline derivatives have shown Ki values in the low micromolar range against these enzymes, and the 2-methyl substituent is expected to modulate binding affinity and selectivity compared to unsubstituted or dimethyl-substituted analogs [1]. The compound's consistent ≥95% purity ensures reliable assay data free from confounding impurities [2].

Chemical Biology: Generation of Novel Bioactivity Data in Under-Explored Chemical Space

Include this compound in diversity-oriented screening libraries or focused chemical probe sets. Public bioactivity databases contain no annotated entries for this specific scaffold, whereas non-methylated analogs are already characterized against carbonic anhydrase, phospholipase A2, and other targets [1]. Screening this compound may reveal unique target engagement profiles that expand the patentable chemical space around chloro-aniline piperidine carbonyl derivatives [2].

Analytical Chemistry: Reference Standard for Method Development and Quality Control

Use 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline as a certified reference standard for HPLC, LC-MS, or NMR method development. The compound's well-defined molecular structure (C13H17ClN2O, MW 252.74) and consistent powder form facilitate precise preparation of calibration curves and system suitability tests. Its availability from multiple ISO-compliant vendors with Certificate of Analysis (CoA) documentation supports regulatory-compliant analytical workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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